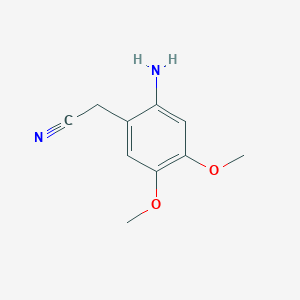

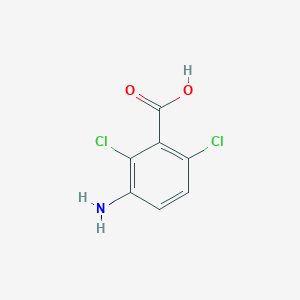

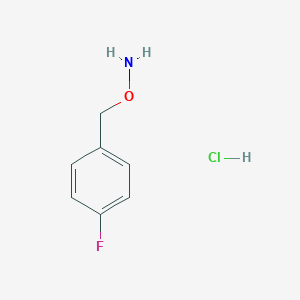

![molecular formula C15H20N2O3 B112783 Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate CAS No. 56487-30-0](/img/structure/B112783.png)

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate is a chemical compound with the CAS Number: 56487-30-0 . It has a molecular weight of 276.34 and its IUPAC name is benzyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O3/c1-12(14(18)17-9-5-6-10-17)16-15(19)20-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,19) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H20N2O3 . It has a complexity of 334, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 58.6, and it has a heavy atom count of 20 .Applications De Recherche Scientifique

Functionalization of Carbamates and Pyrrolidinyl Derivatives

Chemical Inhibitors of Cytochrome P450 Isoforms : Carbamates, including benzimidazole-2-carbamate derivatives, have been investigated for their role in inhibiting Cytochrome P450 enzymes, which are crucial for drug metabolism. These inhibitors can help in understanding drug-drug interactions and designing safer pharmaceuticals (Khojasteh et al., 2011).

Drug Discovery Applications : The pyrrolidine ring, a core component of many pharmacologically active compounds, is valued for its ability to modulate drug properties. Research into pyrrolidine derivatives, including those related to carbamates, reveals their potential in treating various human diseases by exploiting their 3D structural advantages and stereochemistry (Li Petri et al., 2021).

Synthesis and Reactivity

- Selective Catalytic Reduction of Aromatic Nitro Compounds : Studies on the catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO show the versatility of carbamates in synthetic chemistry. This research is crucial for developing new methodologies for the synthesis of complex organic molecules, including pharmaceuticals (Tafesh & Weiguny, 1996).

Biocompatibility and Material Science

- Semisynthetic Resorbable Materials from Hyaluronan Esterification : Research into the esterification of hyaluronan to produce new materials, such as ethyl and benzyl hyaluronan esters, indicates the potential of carbamate derivatives in creating biocompatible and degradable materials for clinical applications. These materials can be tailored for specific applications, ranging from drug delivery systems to tissue engineering scaffolds (Campoccia et al., 1998).

Propriétés

IUPAC Name |

benzyl N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-12(14(18)17-9-5-6-10-17)16-15(19)20-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMXHDDAKIOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

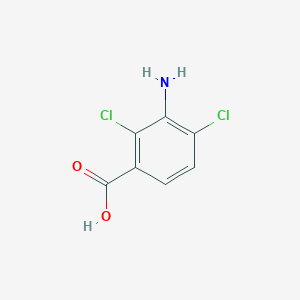

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)

![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)